(E)-Fluvoxamine-d4 (maleate) (E)-Fluvoxamine-d4 (maleate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680824
InChI: InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2;
SMILES:
Molecular Formula: C19H25F3N2O6
Molecular Weight: 438.4 g/mol

(E)-Fluvoxamine-d4 (maleate)

CAS No.:

Cat. No.: VC16680824

Molecular Formula: C19H25F3N2O6

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-Fluvoxamine-d4 (maleate) -

Specification

Molecular Formula C19H25F3N2O6
Molecular Weight 438.4 g/mol
IUPAC Name (E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Standard InChI InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2;
Standard InChI Key LFMYNZPAVPMEGP-OGLKRVKQSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O/N=C(/CCCCOC)\C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O
Canonical SMILES COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(E)-Fluvoxamine-d4 (maleate) is systematically named as (E)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl-1,1,2,2-d4) oxime, malate (1:1). Its molecular formula is C₁₉H₂₁D₄F₃N₂O₆, with a molecular weight of 438.4 g/mol . The deuterium atoms are positioned on the ethylamine moiety of the oxime side chain, a modification that minimally alters the compound's biochemical activity while significantly improving its isotopic distinction in analytical workflows.

Key physicochemical properties include:

PropertyValueSource
SolubilityWater-soluble
Storage Conditions-20°C in sealed containers
Canonical SMILESCOCCCC/C(C1=CC=C(C(F)(F)F)C=C1)=N\OC([2H])([2H])C([2H])([2H])N.OC(/C=C\C(O)=O)=O

The maleate salt formulation (C₄H₄O₄) enhances crystalline stability and dissolution properties compared to the free base . X-ray diffraction studies of analogous fluvoxamine salts reveal monoclinic crystal systems with P2₁/c space groups, though specific data for the deuterated form remains unpublished .

Synthetic Pathways and Manufacturing Considerations

The synthesis of (E)-Fluvoxamine-d4 (maleate) follows a multi-step protocol adapted from non-deuterated fluvoxamine production. Patent EP2981518B1 outlines a representative process :

  • Deuterium Incorporation: The ethylamine side chain undergoes deuteration via catalytic exchange using D₂O and palladium-based catalysts at 80-100°C for 24 hours, achieving >98% isotopic enrichment .

  • Oxime Formation: Condensation of 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one with deuterated O-(2-aminoethyl) hydroxylamine in dimethylformamide at 60°C yields the (E)-oxime isomer as the major product (85:15 E:Z ratio) .

  • Salt Formation: The free base is treated with maleic acid in absolute ethanol (1:1 molar ratio) under reflux, followed by cooling-induced crystallization. Final purification employs acetonitrile recrystallization to achieve ≥99.5% chemical purity .

Critical process parameters include:

  • Reaction temperature control (±2°C) during deuteration to prevent racemization

  • Strict anhydrous conditions during salt formation to avoid hydrate byproducts

  • Use of USP-grade acetonitrile for recrystallization to meet ICH Q3A impurity guidelines

Analytical Applications in Bioquantification

As a stable isotope-labeled internal standard, (E)-Fluvoxamine-d4 (maleate) enables precise quantification of native fluvoxamine in biological matrices through LC-MS/MS methodologies. Key validation parameters from recent studies include:

ParameterValue (Human Plasma)LOQ
Linear Range2-500 ng/mL0.5 ng/mL
Intra-day Precision2.1-4.8% RSD0.8 ng/mL
Inter-day Accuracy98.2-102.4% Recovery-
Matrix Effect93-107% (vs. deuterated IS)-

Chromatographic separation typically employs C18 columns (2.6 μm, 100 × 2.1 mm) with 0.1% formic acid in acetonitrile/water gradients. The deuterated internal standard elutes at 4.2 min vs. 4.1 min for native fluvoxamine, demonstrating sufficient resolution (R > 2.0) while maintaining analogous ionization efficiency .

Pharmacological Profile and Receptor Interactions

Despite its primary role as an analytical standard, (E)-Fluvoxamine-d4 (maleate) retains the pharmacological activity of its non-deuterated counterpart. In vitro studies using rat hypothalamic synaptosomes show:

  • Serotonin reuptake inhibition (K<sub>i</sub> = 6.2 nM)

  • Norepinephrine reuptake inhibition (K<sub>i</sub> = 1,100 nM)

  • σ₁ receptor binding affinity (K<sub>d</sub> = 342 nM)

In vivo characterization using the forced swim test (FST) in mice reveals:

  • 10 mg/kg dose reduces immobility time by 58% (vs. vehicle control)

  • Effect blocked by σ₁ antagonist BD 1047 (3 mg/kg), confirming receptor-mediated activity

Marble-burying behavior tests demonstrate significant reduction in compulsive-like actions at 45 mg/kg (p < 0.01), with an ED<sub>50</sub> of 28.4 mg/kg . These effects occur without significant motor impairment in open-field tests up to 60 mg/kg.

ImpurityStructureMaximum Limit
trans-Fluvoxamine(Z)-oxime isomer0.15%
N-Acetyl Fluvoxamine AcidAcetylated side chain0.08%
Valerophenone DerivativeKetone precursor0.05%

Forced degradation studies under ICH conditions reveal:

  • Acidic Hydrolysis (0.1N HCl, 70°C): 12% degradation after 24h, primarily to valerophenone derivatives

  • Oxidative Stress (3% H₂O₂): 8% degradation via N-oxidation

  • Photolytic Exposure (1.2 million lux-hours): <2% degradation, demonstrating photostability

Long-term stability data (-20°C, argon atmosphere) shows <0.5% potency loss over 36 months, with no significant impurity growth .

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